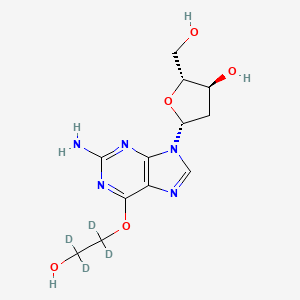
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is a deuterated analog of O6-(2-Hydroxyethyl)-2’-deoxyguanosine. This compound is a modified nucleoside, where the hydrogen atoms in the hydroxyethyl group are replaced with deuterium. It is primarily used in scientific research to study DNA damage and repair mechanisms, as well as in the development of analytical methods for detecting DNA adducts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective modification of the O6 position of the guanine base. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH), to facilitate the alkylation process.
Industrial Production Methods
Industrial production of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a standard in mass spectrometry for the quantification of DNA adducts.
Biology: The compound is used to study DNA damage and repair mechanisms, as well as the effects of alkylating agents on DNA.
Medicine: It is used in the development of diagnostic methods for detecting DNA damage in cancer research.
Industry: The compound is used in the development of analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
The primary mechanism of action of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death. The compound is also used to study the repair mechanisms that cells employ to remove these adducts and maintain genomic integrity.
Comparison with Similar Compounds
Similar Compounds
O6-(2-Hydroxyethyl)-2’-deoxyguanosine: The non-deuterated analog of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine.
O6-Methyl-2’-deoxyguanosine: A similar compound where the hydroxyethyl group is replaced with a methyl group.
O6-Ethyl-2’-deoxyguanosine: A similar compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of DNA adducts in complex biological samples.
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1/i1D2,2D2 |
InChI Key |
ITCDOLZXZOEIBY-XRHZNZMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
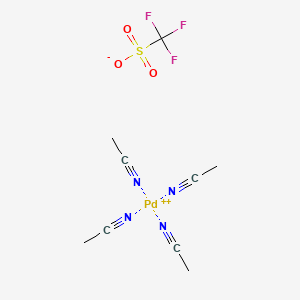
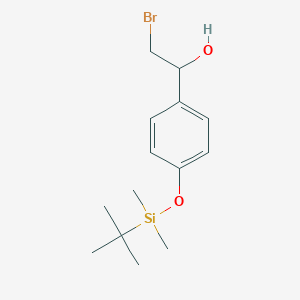
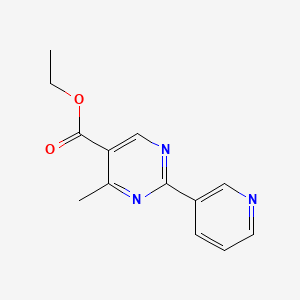
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
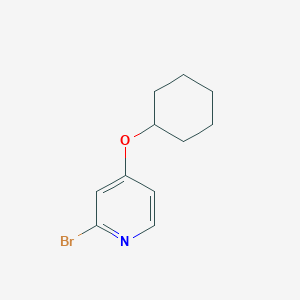
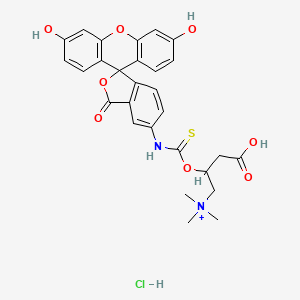
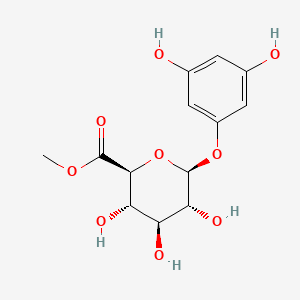

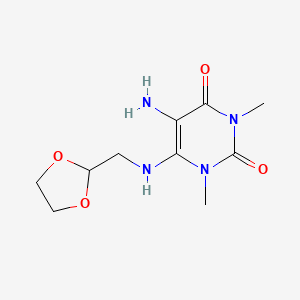
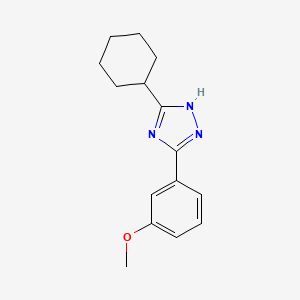
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

